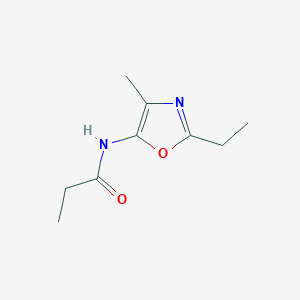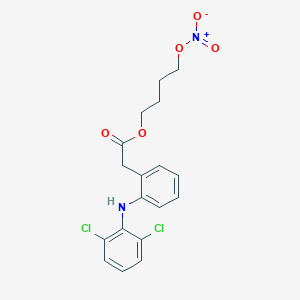
Nitrofenac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrofenac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class of drugs. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Nitrofenac is commonly used in scientific research to study the effects of COX inhibition on various physiological and biochemical processes.
Mecanismo De Acción
Nitrofenac inhibits the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, nitrofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Nitrofenac has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. Nitrofenac has been used to study the role of COX enzymes in the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nitrofenac in lab experiments is its potent COX inhibitory activity. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation of using nitrofenac is its potential toxicity, especially at high doses. It is important to use appropriate safety precautions when handling nitrofenac in the lab.
Direcciones Futuras
There are several future directions for research on nitrofenac. One area of interest is the development of novel COX inhibitors with improved efficacy and safety profiles. Another area of interest is the role of COX enzymes in the development of cancer and other diseases. Nitrofenac may also have potential therapeutic applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the biochemical and physiological effects of nitrofenac and its potential therapeutic applications.
Métodos De Síntesis
Nitrofenac is synthesized by reacting 2-nitroaniline with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with sodium hydroxide to yield nitrofenac.
Aplicaciones Científicas De Investigación
Nitrofenac is commonly used in scientific research to study the effects of COX inhibition on various physiological and biochemical processes. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Nitrofenac has also been used to study the role of COX enzymes in the development of cancer and other diseases.
Propiedades
Número CAS |
154766-10-6 |
|---|---|
Nombre del producto |
Nitrofenac |
Fórmula molecular |
C18H18Cl2N2O5 |
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
4-nitrooxybutyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-14-7-5-8-15(20)18(14)21-16-9-2-1-6-13(16)12-17(23)26-10-3-4-11-27-22(24)25/h1-2,5-9,21H,3-4,10-12H2 |
Clave InChI |
CQVHWLHWUZRTQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)OCCCCO[N+](=O)[O-])NC2=C(C=CC=C2Cl)Cl |
Sinónimos |
2-((2,6-dichlorophenyl) amino)benzeneacetate-4-hydroxybutylnitric ester nitrofenac |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
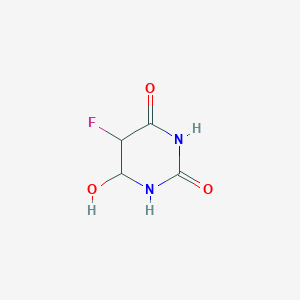
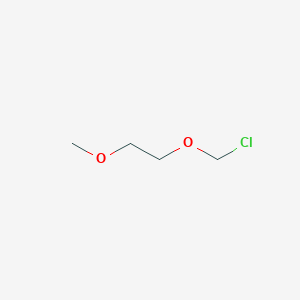
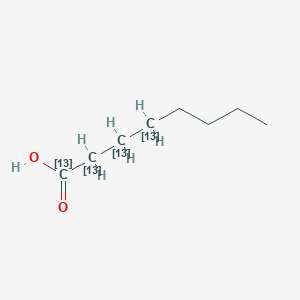
![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
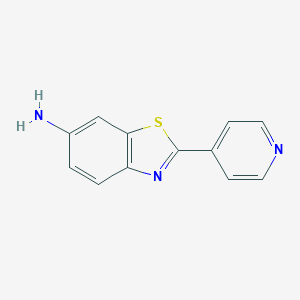



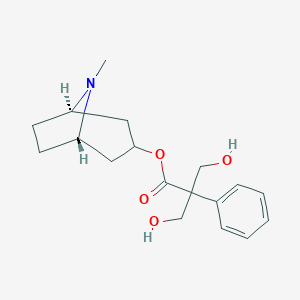
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxyoxan-2-yl]acetic acid](/img/structure/B142268.png)
![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
